molecular formula C15H19N3O2 B7581968 3-(1H-benzimidazol-2-yl)-1-(3-ethyl-3-hydroxyazetidin-1-yl)propan-1-one

3-(1H-benzimidazol-2-yl)-1-(3-ethyl-3-hydroxyazetidin-1-yl)propan-1-one

Cat. No. B7581968
M. Wt: 273.33 g/mol
InChI Key: OWDTWCFRDOPPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-2-yl)-1-(3-ethyl-3-hydroxyazetidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzimidazole family and has shown promising results in various studies related to biochemistry and physiology.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)-1-(3-ethyl-3-hydroxyazetidin-1-yl)propan-1-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(1H-benzimidazol-2-yl)-1-(3-ethyl-3-hydroxyazetidin-1-yl)propan-1-one has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. Additionally, this compound has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1H-benzimidazol-2-yl)-1-(3-ethyl-3-hydroxyazetidin-1-yl)propan-1-one in lab experiments is its fluorescent properties, which make it an effective probe for detecting metal ions. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 3-(1H-benzimidazol-2-yl)-1-(3-ethyl-3-hydroxyazetidin-1-yl)propan-1-one. One potential area of research is the development of new anticancer agents based on the structure of this compound. Additionally, this compound may be studied further for its potential applications in detecting metal ions and other biomolecules. Further research may also be conducted to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-(1H-benzimidazol-2-yl)-1-(3-ethyl-3-hydroxyazetidin-1-yl)propan-1-one involves the condensation of 2-aminobenzimidazole and ethyl 3-hydroxyazetidine-1-carboxylate followed by the addition of acetic anhydride. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-1-(3-ethyl-3-hydroxyazetidin-1-yl)propan-1-one has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a fluorescent probe for detecting metal ions. This compound has also shown potential as an anticancer agent and has been studied for its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-(3-ethyl-3-hydroxyazetidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-15(20)9-18(10-15)14(19)8-7-13-16-11-5-3-4-6-12(11)17-13/h3-6,20H,2,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDTWCFRDOPPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)CCC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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